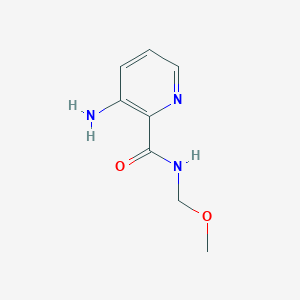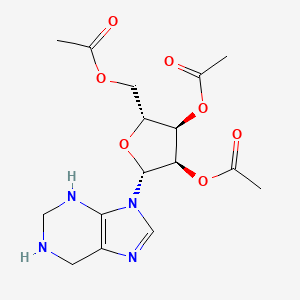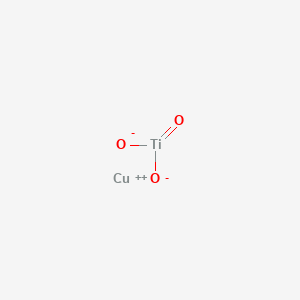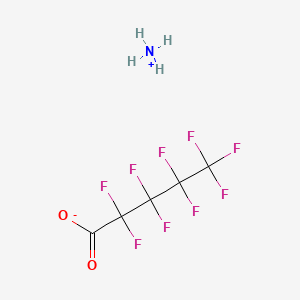
Ammonium perfluorovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium perfluorovalerate, also known as nonafluoropentanoic acid ammonium salt, is an inorganic compound with the chemical formula C5H4F9NO2. It is a colorless solid that decomposes at room temperature. This compound is soluble in water and polar organic solvents like ethanol and acetone. It is known for its high thermal stability and non-flammability .
Vorbereitungsmethoden
Ammonium perfluorovalerate is typically synthesized by reacting nonafluoropentanoic acid with ammonia. The reaction is carried out under an inert gas atmosphere to prevent unwanted side reactions. The process can be performed using either a vapor-phase method or a solvent-based method. In the vapor-phase method, nonafluoropentanoic acid is exposed to ammonia gas, while in the solvent-based method, the acid is dissolved in a suitable solvent like ethanol, and ammonia is bubbled through the solution .
Analyse Chemischer Reaktionen
Ammonium perfluorovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
Ammonium perfluorovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other perfluorinated compounds.
Biology: It is employed in studies involving the interaction of perfluorinated compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ammonium perfluorovalerate involves its interaction with molecular targets through its perfluorinated tail. This tail imparts hydrophobic and oleophobic properties, allowing the compound to interact with various molecular pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Ammonium perfluorovalerate is unique among perfluorinated compounds due to its specific chain length and functional groups. Similar compounds include:
Perfluorooctanoic acid ammonium salt: Known for its use in the production of Teflon.
Perfluorobutanesulfonic acid ammonium salt: Used in fire-fighting foams.
Perfluoro-2-propoxypropionic acid ammonium salt: Known for its use in various industrial applications. Compared to these compounds, this compound offers a balance of thermal stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68259-11-0 |
|---|---|
Molekularformel |
C5HF9O2.H3N C5H4F9NO2 |
Molekulargewicht |
281.08 g/mol |
IUPAC-Name |
azanium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3 |
InChI-Schlüssel |
QGKJZVRFHDAXTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
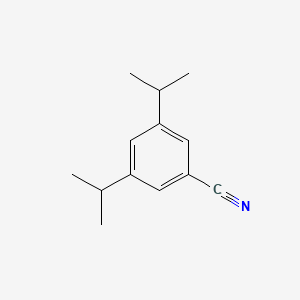
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
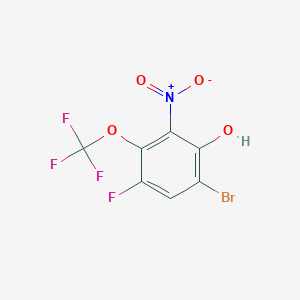
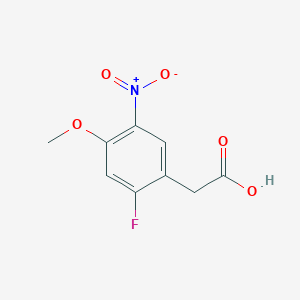
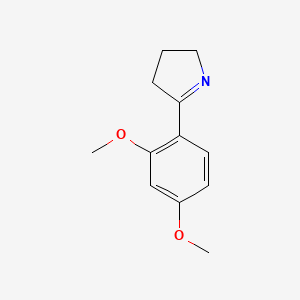
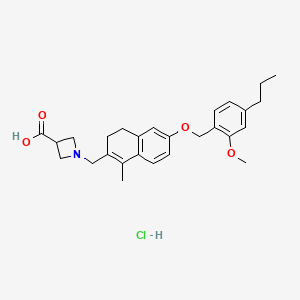
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

